4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is a perfluorinated organic compound with the molecular formula C7H6F9I. It is also known by other names such as 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane and 3-(Perfluorobutyl)propyl iodide . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide typically involves the iodination of a perfluorinated precursor. One common method is the reaction of perfluoroheptane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding perfluorinated hydrocarbons.
Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include perfluorinated amines, thiols, or other substituted derivatives.
Reduction Reactions: Products are typically perfluorinated hydrocarbons.
Oxidation Reactions: Products include perfluorinated carboxylic acids.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds and in studies involving fluorine chemistry.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty materials, such as fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is primarily based on its ability to undergo substitution reactions. The iodine atom in the compound can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in the synthesis of a wide range of perfluorinated derivatives. The compound’s high fluorine content also contributes to its stability and resistance to degradation .
Comparison with Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide can be compared with other perfluorinated iodides, such as:
- 1-Iodo-1H,1H,2H,2H-perfluorodecane
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
These compounds share similar chemical properties due to their high fluorine content but differ in their chain lengths and specific applications. This compound is unique in its specific structure, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUIZZKLVTZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475879 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183547-74-2 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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